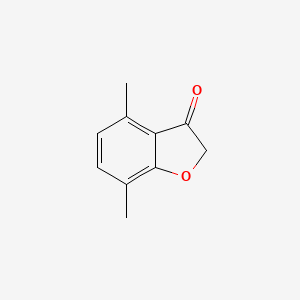

4,7-Dimethyl-1-benzofuran-3-one

Description

Propriétés

Numéro CAS |

20895-45-8 |

|---|---|

Formule moléculaire |

C10H10O2 |

Poids moléculaire |

162.18 g/mol |

Nom IUPAC |

4,7-dimethyl-1-benzofuran-3-one |

InChI |

InChI=1S/C10H10O2/c1-6-3-4-7(2)10-9(6)8(11)5-12-10/h3-4H,5H2,1-2H3 |

Clé InChI |

ODMBMXUQRFINIK-UHFFFAOYSA-N |

SMILES |

CC1=C2C(=O)COC2=C(C=C1)C |

SMILES canonique |

CC1=C2C(=O)COC2=C(C=C1)C |

Autres numéros CAS |

20895-45-8 |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Related Compounds

Table 1: Key Structural and Chemical Properties of Selected Benzofuranones

Structural Differences and Implications

- In contrast, 4,7-dimethoxy-3-propyl-3H-2-benzofuran-1-one (CAS: 649552-14-7) contains methoxy groups, which are stronger electron donors and may enhance solubility in polar solvents . The 3-propyl substituent in the latter compound introduces steric hindrance, which could influence its reactivity in substitution or addition reactions .

Ring Saturation :

Reactivity and Functional Group Interactions

- Ketone Reactivity : The ketone group in This compound is susceptible to nucleophilic attack, enabling derivatization (e.g., Grignard additions or reductions). Similar reactivity is expected in 4,7-dimethoxy-3-propyl-3H-2-benzofuran-1-one , though steric effects from the propyl group may slow kinetics .

- Saturated Analogues : The hexahydro derivative’s ketone is less electrophilic due to reduced ring strain, limiting its utility in reactions requiring strong electrophilic centers .

Physicochemical Properties

However, inferences can be made:

- Lipophilicity : The methyl and methoxy substituents in This compound and 4,7-dimethoxy-3-propyl-3H-2-benzofuran-1-one suggest moderate lipophilicity, suitable for organic synthesis. The hexahydro derivative’s saturated structure may increase logP values, favoring membrane permeability .

- Thermal Stability: Aromatic benzofuranones generally exhibit higher thermal stability than their saturated counterparts due to resonance stabilization .

Méthodes De Préparation

Classical Base-Catalyzed Hydrolysis and Cyclization Method

One established method for preparing benzofuran-3-one derivatives involves base-catalyzed hydrolysis of benzofuran carboxylate esters followed by acidification and crystallization.

-

- A mixture containing methyl and ethyl benzofuran-3-one-2-carboxylates is treated with a strong base such as potassium hydroxide in aqueous ethanol at 50–60 °C.

- The mixture is refluxed for approximately 45 minutes to hydrolyze the esters.

- Subsequent acidification with concentrated hydrochloric acid at elevated temperatures (around 55–60 °C) induces cyclization and precipitation of the benzofuran-3-one product.

- The product is filtered, washed, and dried under vacuum at moderate temperatures (35–45 °C).

-

- This method typically yields about 94% of benzofuran-3-one relative to theoretical maximum.

- High-performance liquid chromatography (HPLC) analysis shows a logP value of 1.26, indicating the compound's hydrophobicity.

-

- High yield and purity.

- Straightforward procedure using common reagents.

- Suitable for scale-up due to simple isolation steps.

| Step | Conditions | Outcome |

|---|---|---|

| Base hydrolysis | KOH (85%), ethanol, 50–60 °C, reflux 45 min | Ester hydrolysis to acid intermediate |

| Acidification & cyclization | HCl conc., 55–60 °C, 30 min stirring | Formation and precipitation of benzofuran-3-one |

| Isolation | Filtration, washing with water, vacuum drying at 35–45 °C | 94% yield of benzofuran-3-one |

This method is documented in a European patent describing preparation of substituted benzofuranones, which can be adapted for 4,7-dimethyl derivatives by appropriate choice of starting materials.

TCT-Mediated Radical Cyclization Using Dimethyl Sulfoxide (DMSO)

A novel and efficient synthetic route reported in recent literature involves a radical process mediated by cyanuric chloride (TCT) and dimethyl sulfoxide, enabling the formation of benzofuran-3(2H)-ones bearing quaternary carbon centers, which includes methyl-substituted benzofurans.

-

- DMSO acts as a dual synthon, providing both methyl and methylthio units in the product.

- The reaction proceeds under metal-free conditions, which is advantageous for avoiding metal contamination.

- Water addition controls the formation of the quaternary carbon center, enabling selective synthesis.

-

- The process likely follows a radical pathway initiated by TCT activation of DMSO.

- This method allows incorporation of methyl groups at specific positions, potentially enabling the synthesis of 4,7-dimethyl substitution patterns on the benzofuran ring.

-

- The method is compatible with various functional groups and has been demonstrated on gram-scale.

- Reaction conditions are mild, and the process is efficient and selective.

| Parameter | Details |

|---|---|

| Catalyst | Cyanuric chloride (TCT) |

| Solvent/dual synthon | Dimethyl sulfoxide (DMSO) |

| Conditions | Metal-free, controlled water addition |

| Product features | Benzofuran-3(2H)-ones with quaternary carbon centers |

| Advantages | Mild conditions, selective methylation, gram-scale feasibility |

This method represents a cutting-edge approach to benzofuranone synthesis, offering a strategic advantage for preparing methylated derivatives such as 4,7-dimethyl-1-benzofuran-3-one.

Multi-Step Synthesis via Substituted Phenyl Precursors and Cyclization

Another route involves multi-step synthesis starting from substituted phenyl compounds, such as 4-chloronitrobenzene, progressing through diketone intermediates and cyclization to yield benzofuran derivatives.

-

- Preparation of hydroxyphenyl diketones via condensation reactions.

- Formation of hydroxylamine derivatives and subsequent cyclization in acidic media (acetic acid) at elevated temperatures (~115 °C).

- Controlled cooling and addition of water to induce crystallization of benzofuran intermediates.

- Further functional group transformations to introduce methyl or other substituents.

-

- The reaction mixtures are carefully cooled and stirred at low temperatures (5–15 °C) to optimize crystallization and yield.

- Washing and drying steps use aqueous acetic acid solutions and vacuum drying at moderate temperatures (~40–70 °C).

- Yields for intermediates range from 65% to 88%, with final benzofuran derivatives isolated in good purity.

-

- Though primarily described for other benzofuran derivatives, this methodology can be adapted for methyl-substituted benzofurans by selecting appropriate precursors.

- The process is scalable and suitable for industrial synthesis.

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Diketone formation | Acetic acid, 20 °C | 65 | Formation of hydroxyphenyl diketone |

| Hydroxylamine addition & cyclization | 115 °C, 3 h, acetic acid | 69 | Formation of benzofuran intermediate |

| Crystallization & isolation | Cooling 4 °C, washing with aqueous acetic acid | 88 | Purification of intermediates |

This process is described in a patent focused on benzofuran preparation and can be tailored for 4,7-dimethyl derivatives through precursor design.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Base-catalyzed hydrolysis & acidification | KOH, ethanol, reflux; HCl acidification, vacuum drying | ~94 | High yield, simple, scalable | Requires careful temperature control |

| TCT-mediated radical synthesis | Cyanuric chloride, DMSO, water control, metal-free | Not specified (gram-scale demonstrated) | Mild, selective methylation, metal-free | Novel method, may require optimization |

| Multi-step phenyl precursor route | Acetic acid, hydroxylamine, controlled cooling | 65–88 | Adaptable, industrially viable | Multi-step, longer reaction times |

Q & A

Q. What are the recommended synthetic routes for 4,7-Dimethyl-1-benzofuran-3-one, and how do reaction conditions influence yield and purity?

The synthesis of this compound typically involves cyclization of substituted phenolic precursors. Key methods include:

- Friedel-Crafts alkylation using methyl-substituted benzene derivatives with furanone intermediates, optimized under acidic catalysis (e.g., H₂SO₄ or AlCl₃) .

- Oxidative coupling of 3,6-dimethylcatechol with α-ketoesters, which requires controlled temperatures (60–80°C) to avoid side reactions .

Yield and purity depend on solvent choice (polar aprotic solvents like DMF enhance reactivity), catalyst loading, and post-synthesis purification via column chromatography or recrystallization. Comparative studies show yields ranging from 45% (low-temperature methods) to 72% (high-pressure catalysis) .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm methyl group positions (δ 2.3–2.5 ppm for methyl protons) and aromatic ring fusion .

- X-ray Crystallography : Software suites like SHELXL (for refinement) and ORTEP-3 (for visualization) are essential for resolving anisotropic displacement parameters and validating bond angles/lengths. For example, the C7–O bond length is typically 1.36 Å, consistent with furanone rings .

- Mass Spectrometry (HRMS) : Accurately determines molecular ion peaks (e.g., m/z 164.0837 for C₁₀H₁₀O₂) .

Advanced Research Questions

Q. How can contradictions in reported biological activities of this compound derivatives be systematically addressed?

Discrepancies in bioactivity data (e.g., antimicrobial IC₅₀ values varying by >50% across studies) require:

- Reproducibility protocols : Standardize assay conditions (e.g., cell lines, incubation times) and validate compound purity via HPLC .

- Meta-analysis : Use tools like RevMan to aggregate data, identifying outliers and confounding variables (e.g., solvent effects in cytotoxicity assays) .

- Computational validation : Compare experimental results with DFT-calculated binding affinities to kinase targets (e.g., EGFR) .

Q. What strategies optimize crystal structure determination of this compound using SHELX software?

- Data collection : Use high-resolution (<1.0 Å) synchrotron data to mitigate twinning issues common in benzofuran derivatives .

- Refinement in SHELXL : Apply TWIN/BASF commands for twinned crystals and constrain methyl group isotropic displacement parameters (Uiso) to 0.08 Ų .

- Validation : Cross-check residual density maps (e.g., via PLATON) to ensure no omitted solvent molecules .

Q. How do methyl substituents at positions 4 and 7 modulate electronic properties and reactivity of the benzofuran core?

- Electronic effects : Methyl groups at C4 and C7 donate electron density via hyperconjugation, reducing the furanone ring’s electrophilicity (evidenced by Hammett σₚ values) .

- Steric hindrance : The 4,7-dimethyl configuration impedes nucleophilic attack at C3, altering reactivity compared to 2-methyl or 5-methyl analogs (e.g., slower hydrolysis rates by ~30%) .

- Comparative studies : Substituent effects are quantified via DFT calculations (B3LYP/6-31G*) showing LUMO energy shifts of −0.8 eV relative to unsubstituted benzofuran-3-one .

Q. What methodological considerations are critical when designing in vitro assays to evaluate this compound as a kinase inhibitor?

- Assay design : Use fluorescence polarization (FP) assays with ATP-competitive probes (e.g., FITC-labeled ATP) to measure IC₅₀ values .

- Controls : Include staurosporine as a positive control and DMSO-only wells to account for solvent effects .

- Data interpretation : Normalize inhibition curves using nonlinear regression (e.g., GraphPad Prism) and validate results with SPR (surface plasmon resonance) for binding kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.